molecular formula C7H3ClFN B1622138 4-Chloro-2-fluoro-1-isocyanobenzene CAS No. 602262-00-0

4-Chloro-2-fluoro-1-isocyanobenzene

Cat. No. B1622138
M. Wt: 155.55 g/mol
InChI Key: FJCNKXISAICRIT-UHFFFAOYSA-N
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Description

4-Chloro-2-fluoro-1-isocyanobenzene is a chemical compound with the CAS Number: 602262-00-0 . It has a molecular weight of 155.56 .


Molecular Structure Analysis

The InChI code for 4-Chloro-2-fluoro-1-isocyanobenzene is 1S/C7H3ClFN/c1-10-7-3-2-5(8)4-6(7)9/h2-4H . This code represents the molecular structure of the compound.

Scientific Research Applications

Photocatalytic Transformations

4-Chloro-2-fluoro-1-isocyanobenzene is closely related to compounds used in photocatalytic transformations. For instance, 1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene, a donor-acceptor fluorophore, has been utilized as a powerful organophotocatalyst, leveraging its excellent redox window and chemical stability for various organic reactions (Shang et al., 2019).

Molecular Interactions and Crystal Structures

The study of molecular interactions and crystal structures of fluorobenzenes, such as 4-Chloro-2-fluoro-1-isocyanobenzene, contributes to understanding weak acceptor capabilities of the C−F group. These studies provide insights into the relationship between molecular shape and relative position of interacting atoms (Thalladi et al., 1998).

Reaction Mechanisms

The compound's reaction mechanisms, especially in terms of preferential solvation, have been explored. For example, studies on the SNAr reaction mechanism of related fluorine derivatives reveal insights into solvation and molecular interactions (Alarcón-Espósito et al., 2015).

Rotational Spectrum and Dipole Moment

Research on the rotational spectrum and dipole moment of related compounds, like 1-chloro-4-fluorobenzene, aids in understanding the physical properties of 4-Chloro-2-fluoro-1-isocyanobenzene. Such studies compare experimental and computational findings, contributing to knowledge about molecular structure and behavior (Peebles & Peebles, 2002).

Organometallic Chemistry

In organometallic chemistry, partially fluorinated benzenes, like 4-Chloro-2-fluoro-1-isocyanobenzene, are recognized as versatile solvents. Their fluorine substituents influence the electron density and interaction with metal centers, making them important in transition-metal-based catalysis (Pike et al., 2017).

Thermal Cyclotrimerizations

The compound's thermal cyclotrimerization process is another area of interest. Studies on related fluoro- and chloroacetylenes provide insights into the reactivity and mechanisms involved in these processes, influencing understanding of 4-Chloro-2-fluoro-1-isocyanobenzene's behavior under thermal conditions (Yao & Yu, 2011).

Safety And Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) of the compound .

properties

IUPAC Name

4-chloro-2-fluoro-1-isocyanobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClFN/c1-10-7-3-2-5(8)4-6(7)9/h2-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJCNKXISAICRIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[C-]#[N+]C1=C(C=C(C=C1)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00401412
Record name 4-chloro-2-fluoro-1-isocyanobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00401412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-fluoro-1-isocyanobenzene

CAS RN

602262-00-0
Record name 4-Chloro-2-fluoro-1-isocyanobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=602262-00-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-chloro-2-fluoro-1-isocyanobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00401412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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